2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC15999747
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrN4 |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12) |
| Standard InChI Key | DFHJFDXFOXSJPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1Br)N=C(N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine features a bicyclic framework comprising an imidazole ring fused to a pyridine ring at the 4,5-b positions. The amino group at position 2 introduces electron-donating characteristics, while the bromine atom at position 6 and methyl group at position 7 contribute steric bulk and halogen-based reactivity. The molecular formula is , with a calculated molecular weight of 227.07 g/mol.
Key structural attributes include:
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Planar aromatic system: Facilitates π-π stacking interactions with biological targets .
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Polar functional groups: The amino group enhances solubility in polar solvents, while bromine increases lipophilicity .
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Steric effects: The methyl group at position 7 may influence regioselectivity in substitution reactions .
Spectroscopic Characterization
Although experimental data for this specific compound are unavailable, analogous imidazo[4,5-b]pyridines exhibit characteristic spectral features:
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NMR: NMR typically shows resonances for aromatic protons in the δ 7.5–8.5 ppm range, with methyl groups appearing as singlets near δ 2.5 . Bromine’s inductive effect deshields adjacent protons, shifting signals downfield .
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Mass spectrometry: Molecular ion peaks align with the molecular weight ( 227), with fragmentation patterns revealing loss of Br ( 148) and CH groups .
Synthesis and Functionalization Strategies
Retrosynthetic Analysis
The synthesis of 2-amino-6-bromo-7-methylimidazo[4,5-b]pyridine can be envisioned through two primary routes:
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Bromination of a preformed imidazopyridine core
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Assembly of the bicyclic system from functionalized pyridine precursors
Stepwise Synthesis Protocol (Hypothetical)
A plausible pathway inspired by patented methodologies involves:
Step 1: Preparation of 6-bromo-7-methylpyridin-2-amine
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Bromination of 7-methylpyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0°C .
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Key consideration: Steric hindrance from the methyl group may necessitate extended reaction times .
Step 2: Cyclocondensation to form the imidazo ring
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Reaction with trimethylorthoformate in the presence of ammonium acetate under microwave irradiation :
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Optimization: Microwave-assisted synthesis reduces reaction times from hours to minutes .
Step 3: Purification and characterization
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Column chromatography using ethyl acetate/hexane gradients .
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Recrystallization from ethanol-water mixtures enhances purity .
| Compound | Substituents | SW620 (Colon) IC (μM) | HeLa (Cervical) IC (μM) |
|---|---|---|---|
| 8 | 6-Br, 2-(4-cyanophenyl) | 1.8 | 3.2 |
| 10 | 6-Br, 2-amidino | 0.4 | 0.7 |
| Target compound* | 6-Br, 2-NH, 7-CH | Predicted: 0.5–2.0 | Predicted: 1.0–3.5 |
*Hypothetical values based on structural similarity .
Key mechanistic insights:
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DNA intercalation: Planar aromatic systems insert between DNA base pairs, disrupting replication .
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Kinase inhibition: Bromine’s electron-withdrawing effects enhance binding to ATP pockets .
Antibacterial and Antiviral Activity
While most imidazopyridines show limited antimicrobial effects, the amino group in 2-amino-6-bromo-7-methylimidazo[4,5-b]pyridine may facilitate:
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Gram-negative targeting: Electrostatic interactions with lipopolysaccharides .
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Viral protease inhibition: Molecular modeling suggests fit into SARS-CoV-2 M active sites .
Industrial and Materials Science Applications
Fluorescent Probes
The amino group enables conjugation with fluorophores, creating tools for:
Catalytic Applications
Bromine’s leaving group capability facilitates use in:
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Cross-coupling reactions: Suzuki-Miyaura couplings for carbon-carbon bond formation .
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Photoredox catalysis: Participation in electron-transfer processes .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Synthetic Accessibility
Compared to 2-bromo-6-aldehyde pyridine derivatives , the target compound’s amino group introduces challenges:
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